

## Commercial Availability and Technical Guide for Ivabradine Impurity 7-d6

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Compound of Interest

Compound Name: Ivabradine impurity 7-d6

Cat. No.: B12414193

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This technical guide provides an in-depth overview of the commercial availability of **Ivabradine impurity 7-d6**, a critical reference standard for researchers and scientists involved in the development and analysis of Ivabradine. This document outlines the technical specifications, potential suppliers, and the typical procurement process for this deuterated impurity.

**Ivabradine impurity 7-d6** is a deuterium-labeled analog of Ivabradine impurity 7. It is primarily utilized as an internal standard in analytical and pharmacokinetic research. The incorporation of deuterium atoms provides a stable isotope-labeled compound that enhances the accuracy of mass spectrometry and liquid chromatography methods, enabling precise quantification of Ivabradine and its related substances in biological matrices and pharmaceutical formulations.

#### **Technical Specifications**

The following table summarizes the key quantitative data for **Ivabradine impurity 7-d6** based on commercially available information. It is important to note that specific batches may have slight variations, and a Certificate of Analysis (CoA) should always be requested from the supplier for precise data.



Parameter	Value	Source
Product Name	Ivabradine Impurity 7-d6	Veeprho
Catalogue Number	DVE00702	Veeprho
CAS Number	Not Available	Veeprho
Molecular Formula	C27H28N2O6D6	Veeprho, RXN Chemicals
Molecular Weight	488.62 g/mol	Veeprho
IUPAC Name	3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6	Veeprho
Stock Status	In Stock (as of late 2025)	Veeprho

### **Commercial Suppliers**

Several chemical suppliers specialize in pharmaceutical reference standards and can provide **Ivabradine impurity 7-d6**. Researchers are advised to contact these companies directly to obtain quotes, lead times, and detailed technical documentation.

- Veeprho: A supplier of pharmaceutical reference standards, Veeprho lists Ivabradine
   Impurity 7-d6 as an in-stock item. They provide a detailed description of the product's application as an internal standard for analytical and pharmacokinetic research.[1]
- RXN Chemicals: This company identifies itself as a manufacturer and global supplier of
   Ivabradine Impurity 7-d6, stating that the product is of high purity and suitable for research
   and development purposes.[2]
- Simson Pharma Limited: While Simson Pharma offers a range of Ivabradine impurities and deuterated standards, their online catalog lists "Ivabradine-D6 Hydrochloride," which has a different chemical structure and CAS number than **Ivabradine impurity 7-d6**.[3] Researchers should carefully verify the specific compound they require.

Other suppliers of various Ivabradine impurities and related compounds include Venkatasai Life Sciences, Pharmaffiliates, and Daicel Pharma Standards.[4][5][6][7][8] While they may not



explicitly list "Ivabradine impurity 7-d6," they may offer custom synthesis services.

## **Experimental Protocols and Applications**

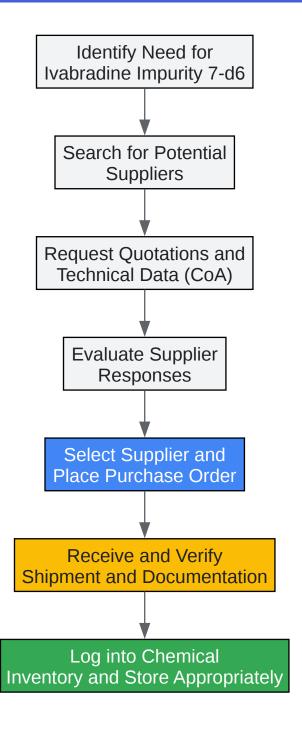
While specific, detailed experimental protocols for the use of **Ivabradine impurity 7-d6** are typically developed and validated in-house by research laboratories, its primary application is as an internal standard in quantitative analytical methods. The general methodology involves:

- Preparation of Standard Solutions: A stock solution of Ivabradine impurity 7-d6 is prepared
  in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.
- Sample Preparation: The biological or pharmaceutical sample to be analyzed is processed to extract the analyte of interest (Ivabradine and its impurities).
- Internal Standard Spiking: A precise volume of the Ivabradine impurity 7-d6 stock solution is added to the extracted sample prior to analysis.
- Chromatographic Separation: The sample is injected into a liquid chromatography system (e.g., HPLC, UPLC) to separate the analytes.
- Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer (e.g., MS/MS). The instrument is set to monitor specific mass transitions for both the analyte and the deuterated internal standard.
- Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

#### **Procurement Workflow**

The process of acquiring a specialized chemical like **Ivabradine impurity 7-d6** follows a standard workflow in the pharmaceutical and research industries. The diagram below illustrates the typical steps involved.





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Procurement workflow for Ivabradine impurity 7-d6.

This guide serves as a starting point for researchers and drug development professionals seeking to procure and utilize **Ivabradine impurity 7-d6**. Direct communication with suppliers is essential to obtain the most accurate and up-to-date information regarding product specifications, availability, and pricing.



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#### References

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